molecular formula C14H20O4S B14619483 2-Methyl-5-oxohexan-3-yl 4-methylbenzene-1-sulfonate CAS No. 59697-04-0

2-Methyl-5-oxohexan-3-yl 4-methylbenzene-1-sulfonate

Cat. No.: B14619483
CAS No.: 59697-04-0
M. Wt: 284.37 g/mol
InChI Key: FFWLDBCEQYEVOC-UHFFFAOYSA-N
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Description

2-Methyl-5-oxohexan-3-yl 4-methylbenzene-1-sulfonate is an organic compound that features both aliphatic and aromatic components. The compound is characterized by a hexanone backbone with a methyl group and a benzene ring substituted with a sulfonate group. This unique structure allows it to participate in various chemical reactions and makes it useful in different scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxohexan-3-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-methyl-5-oxohexan-3-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-oxohexan-3-yl 4-methylbenzene-1-sulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Methyl-5-oxohexan-3-yl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxohexan-3-yl 4-methylbenzene-1-sulfonate largely depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The sulfonate group can also facilitate interactions with proteins and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-oxopyrrolidin-2-yl)methyl 4-methylbenzene-1-sulfonate
  • but-3-yn-2-yl 4-methylbenzene-1-sulfonate

Uniqueness

Compared to similar compounds, 2-Methyl-5-oxohexan-3-yl 4-methylbenzene-1-sulfonate is unique due to its specific combination of aliphatic and aromatic features. This dual nature allows it to participate in a broader range of chemical reactions and makes it versatile for various applications in research and industry.

Properties

CAS No.

59697-04-0

Molecular Formula

C14H20O4S

Molecular Weight

284.37 g/mol

IUPAC Name

(2-methyl-5-oxohexan-3-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C14H20O4S/c1-10(2)14(9-12(4)15)18-19(16,17)13-7-5-11(3)6-8-13/h5-8,10,14H,9H2,1-4H3

InChI Key

FFWLDBCEQYEVOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(CC(=O)C)C(C)C

Origin of Product

United States

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